
2-Aminobenzene-1,3,5-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Aminobenzene-1,3,5-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves the use of ethanol as a solvent and requires heating to facilitate the formation of the desired product . Another method involves the reaction of vinylidene cyanide with malononitrile, followed by oxidation to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of catalysts, solvents, and reaction conditions can be optimized to maximize yield and purity. The compound is typically isolated through crystallization or other purification techniques.
化学反应分析
Types of Reactions
2-Aminobenzene-1,3,5-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: These reactions involve the formation of heterocyclic compounds through the addition of multiple reactants.
Cyclocondensation Reactions: These reactions lead to the formation of cyclic compounds by the condensation of two or more molecules.
Cascade/Domino/Tandem Reactions: These multi-step reactions occur in a single reaction vessel without the need for intermediate isolation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aromatic aldehydes, ammonium acetate, and dimethylformamide dimethyl acetal . Basic catalysts such as piperidine and piperidinium acetate are often employed to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, pyrimidines, and colored dyes
科学研究应用
2-Aminobenzene-1,3,5-tricarbonitrile has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-aminobenzene-1,3,5-tricarbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound’s amino and cyano groups play a crucial role in its reactivity and interactions with other molecules. In medicinal applications, it may mimic the operation of nerve growth factors and enhance nerve growth and tissue regeneration .
相似化合物的比较
2-Aminobenzene-1,3,5-tricarbonitrile can be compared with other similar compounds, such as:
2-Aminoprop-1-ene-1,1,3-tricarbonitrile:
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile: This compound is structurally similar and can be synthesized through reactions involving malononitrile.
The uniqueness of this compound lies in its specific arrangement of amino and cyano groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
64608-44-2 |
|---|---|
分子式 |
C9H4N4 |
分子量 |
168.15 g/mol |
IUPAC 名称 |
2-aminobenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-2H,13H2 |
InChI 键 |
JFJWATVUFXMVMG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C#N)N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


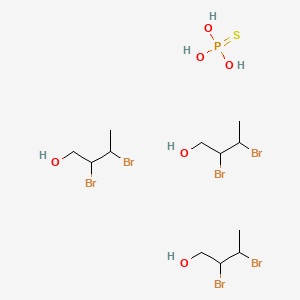
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
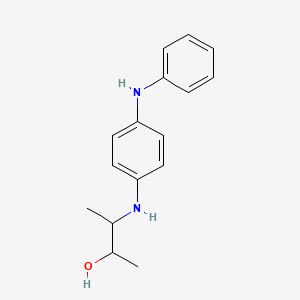
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
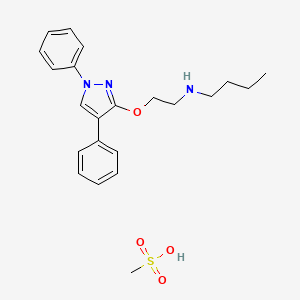
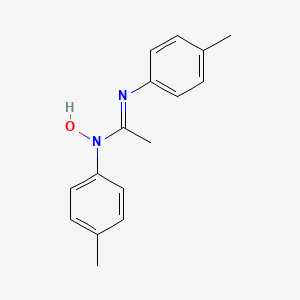
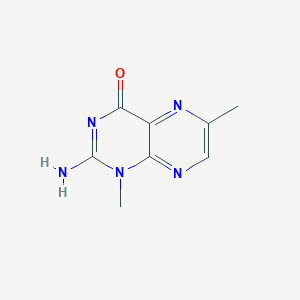


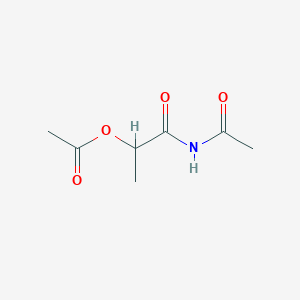
![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)

![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)
